2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride

Description

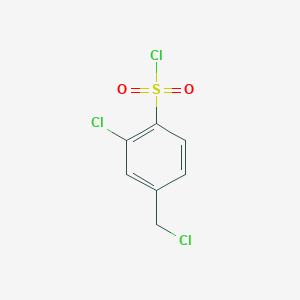

2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride (CAS: 1566072-14-7) is a sulfonyl chloride derivative with the molecular formula C₇H₅Cl₃O₂S and a molecular weight of 259.54 g/mol . This compound features a sulfonyl chloride (-SO₂Cl) group at position 1, a chlorine substituent at position 2, and a chloromethyl (-CH₂Cl) group at position 4 on the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

The chloromethyl group at position 4 provides a site for further alkylation or nucleophilic substitution, making this compound valuable in pharmaceutical and agrochemical research.

Properties

CAS No. |

1566072-14-7 |

|---|---|

Molecular Formula |

C7H5Cl3O2S |

Molecular Weight |

259.5 g/mol |

IUPAC Name |

2-chloro-4-(chloromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H5Cl3O2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4H2 |

InChI Key |

YITMCIZMGIVKNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Chloro-4-toluenesulfonyl chloride

- React 4-toluenesulfonyl chloride with chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions to introduce the chloro substituent at the 3-position.

Step 2: Conversion to 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride

- Chloromethylation: Using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid catalysis to introduce the chloromethyl group at the desired position.

- Selective chlorination: Achieved via controlled electrophilic substitution, often under radical conditions with radical initiators like AIBN and chlorinating agents such as N-chlorosuccinimide (NCS) or Cl₂.

- Chloromethylation typically occurs at 0–25°C with catalysts like zinc chloride.

- Radical chlorination is performed at 60–80°C with UV or thermal initiation.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chloromethylation | Chloromethyl methyl ether + HCl | 0–25°C | 70–85% | Selectivity critical |

| Radical chlorination | Cl₂ + UV | 60–80°C | 65–80% | Control over mono- vs di-chlorination |

- Precise functionalization.

- Suitable for scale-up with controlled conditions.

- Multiple steps increase complexity.

- Requires careful control to avoid over-chlorination.

Microreactor-Assisted Synthesis

Recent advances include using microreactors to enhance reaction efficiency and safety:

- Microchannel Reactors: Enable rapid heat transfer and precise control over reaction parameters, reducing side reactions and improving selectivity.

- Example: Controlled chlorination of chlorobenzene derivatives in microreactors with optimized flow rates and temperature profiles, leading to high yields (~78–85%) with minimal by-products.

- Enhanced safety and scalability.

- Reduced reagent consumption and waste.

Catalytic Chlorination Techniques

Catalytic methods utilizing radical initiators and chlorinating agents like trichloroisocyanuric acid (TCCA) have been developed for selective chlorination:

- Method: Using TCCA with NHPI (N-hydroxyphthalimide) as a radical initiator at ambient temperatures (25–30°C).

- Outcome: Selective benzylic and aromatic chlorination with yields up to 85%, suitable for large-scale synthesis.

Summary of Key Parameters and Data

| Method | Reagents | Temperature | Yield | Environmental Impact | Notes |

|---|---|---|---|---|---|

| Direct chlorosulfonation | Chlorosulfonic acid | 100–150°C | >90% | High waste | Industrial standard |

| Multi-step intermediate | Chlorination + methylation | 0–80°C | 65–85% | Moderate waste | Flexible, high selectivity |

| Microreactor-assisted | Chlorination in flow | 25–80°C | 78–85% | Low waste | Advanced technology |

| Catalytic chlorination | TCCA + NHPI | 25–30°C | 80–85% | Low waste | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as iron(III) chloride (FeCl3) and aluminum chloride (AlCl3) are often used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reaction with an alcohol can produce sulfonate esters.

Scientific Research Applications

2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It serves as a building block in the synthesis of certain drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

Structural and Molecular Comparison

The table below compares 2-chloro-4-(chloromethyl)benzene-1-sulfonyl chloride with four analogous sulfonyl chlorides, highlighting differences in substituents, molecular weight, and reactivity:

Key Observations :

- The methyl (-CH₃) group in 3-chloro-4-methylbenzene-1-sulfonyl chloride is electron-donating, reducing reactivity compared to chloromethyl or trifluoromethyl analogs . The oxolanylmethoxy group in the fifth compound introduces steric hindrance and polarizability, altering solubility and reaction pathways .

- Molecular Weight Trends :

- The trifluoromethyl and bromine substituents significantly increase molecular weight due to their higher atomic masses (e.g., CF₃ vs. CH₂Cl).

Nucleophilic Substitution

- This compound : The sulfonyl chloride group undergoes hydrolysis to form sulfonic acids or reacts with amines to yield sulfonamides. The chloromethyl group can participate in further alkylation or elimination reactions .

- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride : The strong electron-withdrawing CF₃ group accelerates sulfonate ester formation, making this compound useful in agrochemical synthesis .

Stability and Handling

- Compounds with chloromethyl or trifluoromethyl groups require stringent storage conditions (e.g., inert atmospheres, low temperatures) due to their moisture sensitivity .

- The methyl-substituted analog exhibits greater stability but lower reactivity, suitable for less demanding synthetic applications .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The chloromethyl group in the main compound is leveraged to synthesize prodrugs with enhanced bioavailability .

- Agrochemicals : Trifluoromethyl-substituted analogs are preferred for developing herbicides due to their resistance to metabolic degradation .

- Material Science : Brominated and fluorinated derivatives serve as precursors for flame retardants and surfactants .

Biological Activity

2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound with significant biological activity. This article delves into its mechanisms of action, applications in biological research, and potential therapeutic uses, supported by empirical data and case studies.

The compound features a chloromethyl group and a sulfonyl chloride functional group, which contribute to its electrophilic reactivity. This reactivity allows for various nucleophilic substitutions, making it a versatile reagent in organic synthesis.

The primary mechanism of action for this compound involves its ability to act as an electrophile. The sulfonyl chloride group enhances the electrophilic nature of the compound, facilitating nucleophilic attacks by biological molecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity by modifying active sites or disrupting essential biochemical pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can disrupt bacterial cell walls, leading to cell death. This property has been explored for potential applications in developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain proteases and kinases, which are critical in various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, showcasing its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined against various strains of bacteria, indicating significant efficacy.

- Enzyme Activity Assays : Research involving enzyme assays revealed that the compound could inhibit specific target enzymes with IC50 values in the low micromolar range. This suggests a strong binding affinity to the active sites of these enzymes.

- Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated low toxicity levels at therapeutic doses while maintaining efficacy against target pathogens.

Applications in Research

The compound has diverse applications in scientific research:

- Synthesis of Bioactive Molecules : It serves as a key intermediate in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals.

- Modification of Biomolecules : The sulfonyl chloride group allows for the modification of peptides and proteins, facilitating studies on protein function and interactions.

Data Table: Biological Activity Overview

| Activity Type | Description | Research Findings |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell walls | Significant reduction in bacterial viability |

| Enzyme Inhibition | Inhibition of specific enzymes (e.g., proteases) | IC50 values in low micromolar range |

| Toxicity | Safety profile assessment | Low toxicity at therapeutic doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.